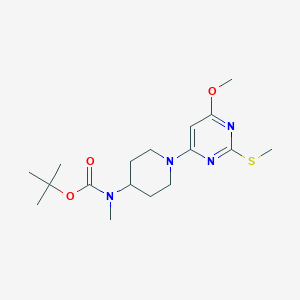
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a methoxy group, and a methylthio group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the methoxy and methylthio groups. The piperidine ring is then attached, and finally, the tert-butyl and carbamate groups are introduced. Common reagents used in these reactions include methanol, methylthiol, and tert-butyl chloroformate, under conditions such as reflux and catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylthio groups play a crucial role in binding to these targets, while the piperidine and carbamate groups influence the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate
- tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methylthio groups on the pyrimidine ring, along with the piperidine and carbamate moieties, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
tert-butyl N-[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-17(2,3)24-16(22)20(4)12-7-9-21(10-8-12)13-11-14(23-5)19-15(18-13)25-6/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFHAUKLAJWCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)
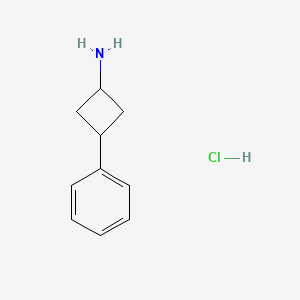
![2-(2-METHOXYPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2832349.png)
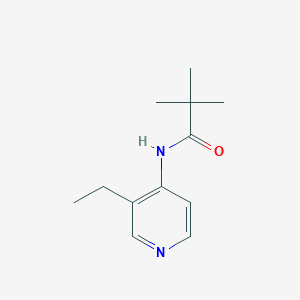
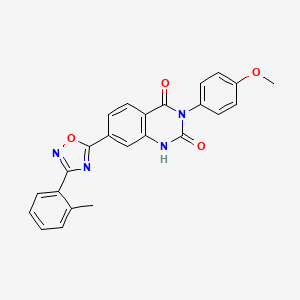
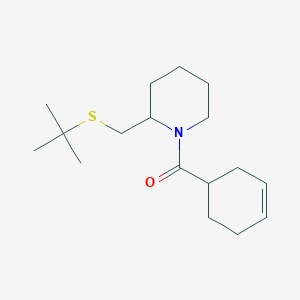
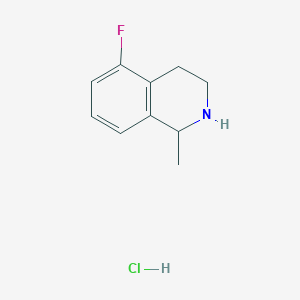

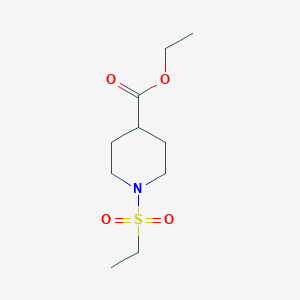
![2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2832360.png)
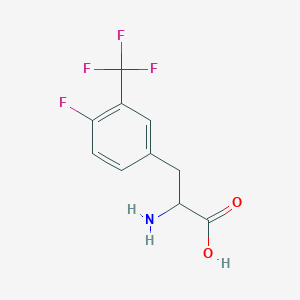
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2832363.png)
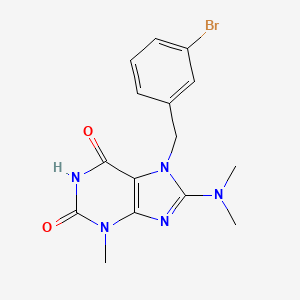
![N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2832367.png)
